molecular formula C13H20N2OS B4746145 N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide

N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide

Cat. No. B4746145
M. Wt: 252.38 g/mol
InChI Key: RCVVIFLMYDXENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide, also known as PTZTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PTZTP belongs to the class of compounds known as thiophene carboxamides, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. In

Mechanism of Action

The mechanism of action of N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide is not fully understood, but it is believed to involve the modulation of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity. N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide has been shown to enhance the activity of GABA receptors, leading to an increase in the inhibitory tone of the brain. This results in the suppression of seizure activity and the reduction of pain and inflammation.
Biochemical and Physiological Effects:
N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide has been shown to exhibit a wide range of biochemical and physiological effects. In animal studies, N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide has been shown to reduce seizure activity and increase the threshold for seizure induction. N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide has also been shown to reduce pain and inflammation in animal models of chronic pain and inflammation. In addition, N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life.

Advantages and Limitations for Lab Experiments

N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a favorable pharmacokinetic profile, making it a good candidate for in vivo studies. N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide has also been shown to exhibit a wide range of biological activities, making it a versatile tool for exploring various research questions. However, there are also some limitations to using N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, there is a lack of standardized protocols for using N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide in various research applications.

Future Directions

There are several future directions for research on N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide. One area of interest is the development of N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the exploration of N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide as a potential therapeutic agent for the treatment of various neurological and inflammatory disorders. In addition, there is a need for standardized protocols for using N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide in various research applications, which would facilitate the comparison of results across different studies. Finally, there is a need for further research to elucidate the mechanism of action of N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide and its potential interactions with other drugs and compounds.

Scientific Research Applications

N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. In the field of neuropharmacology, N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide has been shown to exhibit anticonvulsant properties by modulating the activity of GABA receptors in the brain. N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide has also been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of chronic pain and inflammation. In addition, N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide has been studied for its potential use as a diagnostic agent in medical imaging.

properties

IUPAC Name

N-(3-piperidin-1-ylpropyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c16-13(12-6-4-11-17-12)14-7-5-10-15-8-2-1-3-9-15/h4,6,11H,1-3,5,7-10H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVVIFLMYDXENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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